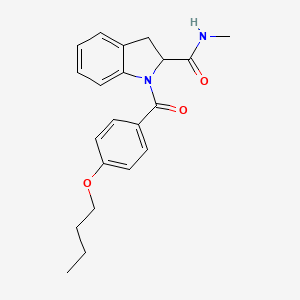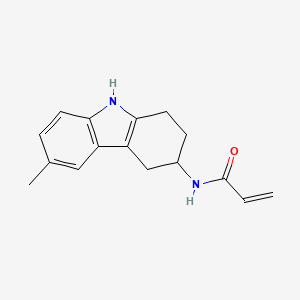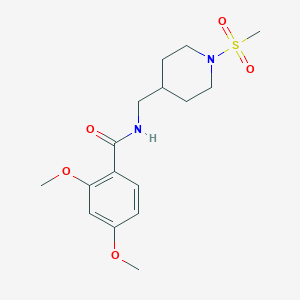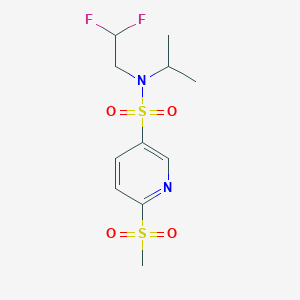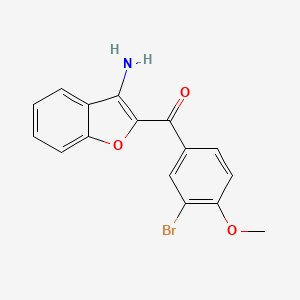![molecular formula C29H25N3O4 B2484423 4-[3-(2-羟基-6-甲基-4-苯基喹啉-3-基)-5-苯基-4,5-二氢-1H-吡唑-1-基]-4-氧代丁酸 CAS No. 331988-65-9](/img/structure/B2484423.png)
4-[3-(2-羟基-6-甲基-4-苯基喹啉-3-基)-5-苯基-4,5-二氢-1H-吡唑-1-基]-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
Medicine: : It may exhibit antimicrobial, antiviral, and anticancer properties .
Biology: : It can be used as a biological probe to study enzyme activities and cellular processes.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of dyes, catalysts, and materials .
作用机制
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been utilized in various areas of medicine . They have shown significant biological activities, including antimicrobial, antitubercular, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The reaction of similar compounds occurs under oxidative conditions via a cascade sequence of bromination, aldol condensation followed by substitution .
Biochemical Pathways
Quinoline derivatives have been found to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Quinoline derivatives have been reported to exhibit substantial antiviral activity , and other derivatives have shown anti-inflammatory and analgesic activities .
准备方法
Synthetic Routes and Reaction Conditions
. One common approach is the Skraup synthesis , which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include Friedel-Crafts acylation to introduce the phenyl group and cyclization reactions to form the pyrazol ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps such as recrystallization or chromatography would be used to achieve the desired purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: : Reduction of the quinoline nitrogen to an amine.
Substitution: : Replacement of hydrogen atoms on the phenyl rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of quinone derivatives or carboxylic acids.
Reduction: : Formation of quinoline amines.
Substitution: : Introduction of alkyl, alkoxy, or halogen groups on the phenyl rings.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of both quinoline and pyrazol rings. Similar compounds include:
Quinoline derivatives: : Used in antimalarial drugs.
Pyrazole derivatives: : Used in anti-inflammatory drugs.
Hydroxyquinoline derivatives: : Used in disinfectants and antiseptics.
These compounds share some structural similarities but differ in their functional groups and biological activities.
属性
IUPAC Name |
4-[5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4/c1-18-12-13-22-21(16-18)27(20-10-6-3-7-11-20)28(29(36)30-22)23-17-24(19-8-4-2-5-9-19)32(31-23)25(33)14-15-26(34)35/h2-13,16,24H,14-15,17H2,1H3,(H,30,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPEWBUQJWABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2484340.png)
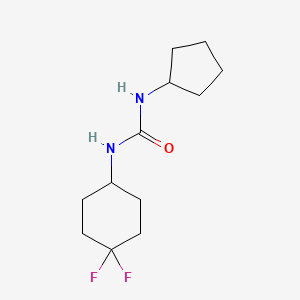
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2484342.png)
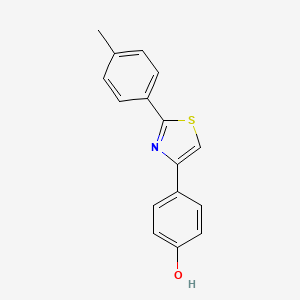
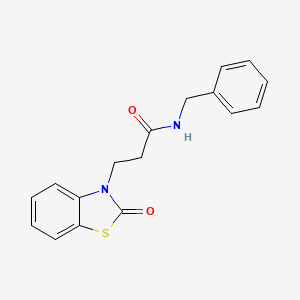
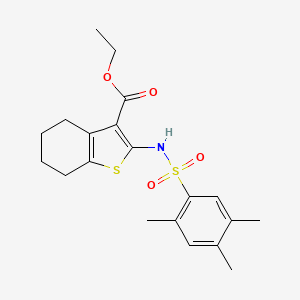

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)
